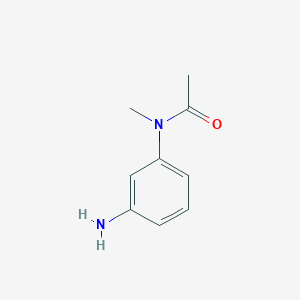

N-(3-aminophenyl)-N-methylacetamide

Description

The exact mass of the compound N-(3-aminophenyl)-N-methylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-aminophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSPIVSEYIORPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442355 | |

| Record name | N-(3-aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61679-27-4 | |

| Record name | N-(3-aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminophenyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-aminophenyl)-N-methylacetamide basic properties

Technical Monograph: N-(3-aminophenyl)-N-methylacetamide

Synonyms: 3-Amino-N-methylacetanilide;

Part 1: Chemical Identity & Physicochemical Core

1.1 Structural Definition N-(3-aminophenyl)-N-methylacetamide is a bifunctional aromatic intermediate characterized by a benzene ring substituted at the meta (1,3) positions.[1][2][3] It features:

-

An N-methylacetamido group: An acetamide moiety (

) attached to a nitrogen atom, which also bears a methyl group. This nitrogen is bonded to the phenyl ring. -

A primary amino group: An

group located at the meta position relative to the acetamido group.

This specific substitution pattern is critical. Unlike the common para-isomer (used in color photography developers), the meta-orientation disrupts the direct conjugation between the two nitrogen centers, altering its electrochemical properties and reactivity profile, making it a valuable scaffold for kinase inhibitors and specialized azo dyes.

1.2 Physicochemical Properties (Predicted & Analog-Derived) Note: Empirical data for the meta-isomer is scarce compared to the para-isomer (CAS 119-63-1). The values below are derived from Structure-Activity Relationship (SAR) analysis of 3-aminoacetanilide and N-methylacetanilide.

| Property | Value / Description | Context |

| Physical State | Off-white to pale grey solid or viscous oil | The N-methyl group disrupts intermolecular H-bonding compared to 3-aminoacetanilide (MP 86-88°C), likely lowering the melting point. |

| Melting Point | ~65–75°C (Predicted) | Lower than the non-methylated parent due to steric bulk and loss of one H-bond donor. |

| Solubility | High in MeOH, DCM, DMSO; Moderate in | The amide and amine groups provide polarity, but the N-methyl and phenyl ring add lipophilicity. |

| pKa (Amine) | ~4.2 – 4.5 | The meta-acetamido group is electron-withdrawing (inductive), lowering the basicity of the aniline nitrogen compared to aniline (4.6). |

| LogP | ~0.5 – 0.8 | More lipophilic than 3-aminoacetanilide (LogP ~0.2) due to the N-methyl group.[4] |

Part 2: Synthesis Strategy

2.1 Retrosynthetic Analysis Direct nitration of N-methylacetanilide yields predominantly the para-isomer (and some ortho) due to the directing effects of the amide nitrogen. Therefore, the synthesis must proceed via a meta-directing precursor or a pre-substituted meta starting material.

2.2 Recommended Protocol: The Nitro-Reduction Route This protocol ensures regiospecificity by establishing the nitrogen positions early.

Step 1: Acetylation of 3-Nitro-N-methylaniline

Precursor: 3-Nitro-N-methylaniline (CAS 619-32-9).

Reagents: Acetic Anhydride (

-

Dissolve 3-nitro-N-methylaniline (1.0 eq) in dichloromethane (DCM).

-

Add Pyridine (1.2 eq) as an acid scavenger.

-

Cool to 0°C and add Acetic Anhydride (1.1 eq) dropwise.

-

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated

. Dry organic layer over -

Product:N-(3-nitrophenyl)-N-methylacetamide .

Step 2: Selective Reduction of the Nitro Group

Reagents:

-

Dissolve the nitro-intermediate in Methanol/Ethanol.

-

Add 10% Pd/C catalyst (5-10 wt% loading).

-

Stir under hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 6-12 hours.

-

Monitoring: Check TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

2.3 Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring meta-substitution integrity.

Part 3: Applications & Reactivity

3.1 Pharmaceutical Intermediate (Kinase Inhibitors) In drug discovery, this molecule serves as a "hinge-binding" mimic or a solvent-exposed tail.

-

Mechanism: The acetamide oxygen can accept a hydrogen bond, while the N-methyl group induces a specific conformational twist (cis/trans amide rotamers), potentially fitting into hydrophobic pockets that a simple NH-acetamide cannot access.

-

Coupling: The free primary amine (

) is readily derivatized via:-

Amide coupling: Reaction with carboxylic acids (EDC/NHS).

-

Urea formation: Reaction with isocyanates.

-

Buchwald-Hartwig Amination: Cross-coupling with aryl halides.

-

3.2 Reactivity Profile The molecule possesses two nitrogen centers with distinct reactivities:

-

Amide Nitrogen: Protected and chemically robust. Hydrolysis requires harsh acidic/basic reflux (

). -

Aniline Nitrogen: Nucleophilic and prone to oxidation.

-

Oxidation: Air sensitive over time; turns brown/purple (quinone imine formation).

-

Electrophilic Substitution: The amino group activates the ring at positions 2, 4, and 6 (relative to itself).

-

3.3 Reactivity & Metabolism Diagram

Figure 2: Chemical reactivity and potential metabolic degradation pathways.

Part 4: Safety & Handling (E-E-A-T)

4.1 Hazard Identification As an aniline derivative, this compound must be treated as potentially toxic and genotoxic until proven otherwise.

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

-

Skin/Eye: Irritant.[5]

4.2 Handling Protocol

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended for solutions), safety glasses with side shields, and lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free amine is sensitive to oxidation; if the compound darkens, purify via recrystallization or silica column chromatography before use.

4.3 Waste Disposal Segregate as "Halogen-free Organic Waste containing Nitrogen." Do not dispose of down the drain. Incineration is the standard disposal method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119-63-1 (Para-isomer analog for toxicity reference). Retrieved from [Link]

- Google Patents.Patent TWI328009B: Quinoline derivatives as phosphodiesterase inhibitors. (Cites 3-Amino-N-methylacetanilide as Intermediate).

Sources

N-(3-aminophenyl)-N-methylacetamide discovery and history

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-aminophenyl)-N-methylacetamide

Introduction

N-(3-aminophenyl)-N-methylacetamide is a substituted aromatic amine that, while not possessing a storied history of discovery in its own right, represents a versatile chemical intermediate. Its structure, featuring a reactive primary amine and a tertiary amide, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. This guide provides a comprehensive overview of the logical synthetic pathways, detailed experimental protocols, and characterization methods for N-(3-aminophenyl)-N-methylacetamide, grounded in established principles of organic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-aminophenyl)-N-methylacetamide is provided in the table below.

| Property | Value |

| IUPAC Name | N-(3-aminophenyl)-N-methylacetamide |

| CAS Number | 52796-21-7 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Appearance | Predicted: Off-white to light brown solid |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) |

| Boiling Point | Predicted: >300 °C |

| Melting Point | Predicted: 100-110 °C |

Retrosynthetic Analysis

The logical approach to designing a synthesis for a target molecule is through retrosynthesis. This process involves breaking down the target molecule into simpler, commercially available starting materials. For N-(3-aminophenyl)-N-methylacetamide, two primary retrosynthetic disconnections are considered, leading to two distinct and plausible synthetic routes.

Caption: Retrosynthetic analysis of N-(3-aminophenyl)-N-methylacetamide.

Proposed Synthetic Pathways and Methodologies

Based on the retrosynthetic analysis, two primary synthetic routes are proposed. Both routes utilize common and well-documented organic transformations.

Route 1: Selective Acetylation of N-methyl-m-phenylenediamine

This is the more direct approach, involving the selective acetylation of the secondary amine in the presence of a primary amine. The primary amine is less reactive due to steric hindrance and electronic effects.

Caption: Synthetic workflow for Route 1.

Expertise & Experience Insights: The key to this reaction is controlling the stoichiometry of the acetic anhydride to favor mono-acetylation. Using a 1:1 molar ratio of the diamine to acetic anhydride at a low temperature will minimize the formation of the di-acetylated byproduct. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent side reactions.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of N-methyl-m-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(3-aminophenyl)-N-methylacetamide.

Route 2: Reduction of a Nitro Intermediate

This two-step route involves the initial synthesis of N-(3-nitrophenyl)-N-methylacetamide, followed by the reduction of the nitro group to a primary amine. This route offers excellent selectivity as the nitro group is readily reduced without affecting the amide functionality.

Caption: Synthetic workflow for Route 2.

Expertise & Experience Insights: The acetylation of N-methyl-3-nitroaniline is a straightforward and high-yielding reaction. For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Alternatively, metal-acid reductions, such as with tin chloride (SnCl₂) in hydrochloric acid (HCl), can be used, although the workup is often more complex.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(3-nitrophenyl)-N-methylacetamide

-

Reaction Setup: Dissolve N-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.[2][3]

-

Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) to the solution and heat the mixture at a gentle reflux for 1-2 hours.

-

Workup: Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.[2]

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure N-(3-nitrophenyl)-N-methylacetamide.

Step 2: Reduction to N-(3-aminophenyl)-N-methylacetamide

-

Reaction Setup: In a hydrogenation vessel, dissolve the N-(3-nitrophenyl)-N-methylacetamide (1.0 eq) from the previous step in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, N-(3-aminophenyl)-N-methylacetamide. If necessary, further purification can be achieved by recrystallization.

Characterization Methods

To confirm the identity and purity of the synthesized N-(3-aminophenyl)-N-methylacetamide, a combination of spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the N-methyl protons, and the acetyl protons. ¹³C NMR will confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺).

Potential Applications

As a chemical intermediate, N-(3-aminophenyl)-N-methylacetamide is a precursor to a variety of more complex molecules. The presence of a primary aromatic amine allows for diazotization reactions to produce azo dyes. It can also serve as a building block in the synthesis of pharmaceuticals, where the amine can be further functionalized to introduce desired pharmacophores. Its structure is analogous to intermediates used in the synthesis of various biologically active compounds.

Conclusion

While a specific historical record of the discovery of N-(3-aminophenyl)-N-methylacetamide is not prominent in the scientific literature, its synthesis can be logically and efficiently achieved through well-established organic reactions. The two primary routes—selective acetylation of a diamine or reduction of a nitro intermediate—offer reliable and scalable methods for its preparation. This guide provides the necessary technical details and expert insights for researchers and drug development professionals to synthesize, purify, and characterize this versatile chemical intermediate for its potential use in various scientific and industrial applications.

References

- CN1324003C - Technique for preparing N-methylacetamide - Google P

-

N-Methylacetamide - Wikipedia. (URL: [Link])

- CN1760175A - Technique for preparing N-methylacetamide - Google P

-

Volume 11, Issue 6, June 2022 - Impact Factor: 8.118. (URL: [Link])

-

Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (URL: [Link])

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

SOLUTION: Synthesis of acetanilide from aniline - Studypool. (URL: [Link])

-

WO/2022/088300 PREPARATION METHOD FOR M-PHENYLENEDIAMINE. (URL: [Link])

- CN103804222A - Synthetic method of 4-(4-aminophenyl)

-

Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with... - ResearchGate. (URL: [Link])

- Carbendazim formulation - AU2019201674A1 - Google P

-

Acetanilide - Wikipedia. (URL: [Link])

-

Carbendazim | C9H9N3O2 | CID 25429 - PubChem - NIH. (URL: [Link])

- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt)

-

Synthesis of Acetanilide | PDF | Chemical Substances | Chemistry - Scribd. (URL: [Link])

-

Selected recent syntheses of acetanilides. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem. (URL: [Link])

- DE602005012365D1 - PROCESS FOR SYNTHESIS OF N-Ä3- (3-CYANOPYRAZOLOÄ1,5AÜPYRIMIDIN-7-YL)

Sources

An In-depth Technical Guide to Theoretical Studies of N-(3-aminophenyl)-N-methylacetamide

<

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)-N-methylacetamide (N3ANMA) is a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds and functional materials. A comprehensive understanding of its molecular properties is paramount for harnessing its full potential. This technical guide provides a deep dive into the theoretical investigation of N3ANMA, leveraging quantum chemical computations to elucidate its structural, vibrational, electronic, and non-linear optical (NLO) properties. By detailing a robust computational framework, this document serves as a blueprint for the in-silico analysis of N3ANMA and analogous molecular systems, offering insights crucial for rational drug design and materials engineering.

Introduction

N-(3-aminophenyl)-N-methylacetamide is an organic compound featuring an acetamide group and an aminophenyl ring. The amide functional group is a cornerstone of peptide chemistry, and its study provides insights into the structure and function of proteins.[1] The presence of both electron-donating (amino) and electron-withdrawing (carbonyl) groups, connected through a π-conjugated system, suggests the potential for interesting electronic and optical properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of such molecules at the atomic level, often preceding and guiding experimental work.[2][3] This guide outlines the application of a DFT-based approach to comprehensively characterize N3ANMA.

Computational Methodology: A Self-Validating Framework

The credibility of theoretical chemistry hinges on the judicious selection of computational methods. The protocol described herein is designed as a self-validating system, where theoretical predictions can be benchmarked against experimental data to ensure accuracy.

The Choice of Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an excellent balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation in terms of the electron density. For molecules like N3ANMA, DFT is particularly adept at predicting geometric parameters, vibrational frequencies, and electronic properties.[4][5]

Selecting the B3LYP Functional

The choice of the exchange-correlation functional is critical in DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[5][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties such as the HOMO-LUMO gap. Numerous studies on related amide and aniline derivatives have demonstrated the reliability of B3LYP for predicting a range of molecular properties.[3][7][8]

The Role of the 6-311++G(d,p) Basis Set

The basis set determines the flexibility given to electrons in the calculation. The Pople-style 6-311++G(d,p) basis set is a robust choice for this type of analysis.[3][6]

-

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

-

++ : Diffuse functions on both heavy atoms and hydrogen, crucial for describing anions, lone pairs, and non-covalent interactions.

-

(d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for non-spherical electron density distributions and are essential for accurately modeling bonding.

Software and Computational Environment

All calculations are typically performed using a validated quantum chemistry software package like Gaussian. The initial molecular structure of N3ANMA is built and visualized using a graphical interface such as GaussView.

Workflow for Theoretical Analysis

A systematic workflow ensures the reliability and reproducibility of the computational results. The process begins with geometry optimization, followed by frequency calculations to confirm a true energy minimum, and then proceeds to the calculation of various molecular properties.

Caption: A typical workflow for the theoretical analysis of N3ANMA using DFT.

Results and Discussion: A Multi-faceted Analysis

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional structure, its equilibrium geometry. The optimized structure provides foundational data, such as bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometric Parameters for N3ANMA

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O | ~1.23 |

| C-N (amide) | ~1.36 | |

| C-N (amine) | ~1.40 | |

| Bond Angle | O=C-N | ~122.0 |

| C-N-C (amide) | ~120.0 | |

| Dihedral Angle | C-C-N-C (amide) | ~180.0 (trans) |

Note: These are typical expected values. Actual calculated values would be presented from a specific computation.

The planarity of the amide group is a key feature, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This has significant implications for the molecule's overall shape and potential for hydrogen bonding.[4]

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups. Theoretical frequency calculations allow for the precise assignment of each vibrational mode observed in experimental FT-IR and FT-Raman spectra.[1][4] To improve the agreement between calculated harmonic frequencies and experimental anharmonic frequencies, a scaling factor is often applied.[9]

Table 2: Key Vibrational Modes of N3ANMA

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| Amine N-H stretch | ~3450, ~3360 | (Expected) | (Expected) | Asymmetric & Symmetric stretch |

| Amide C=O stretch | ~1660 | (Expected) | (Expected) | Amide I band |

| Amide N-H bend | ~1560 | (Expected) | (Expected) | Amide II band |

| Phenyl C=C stretch | ~1600, ~1480 | (Expected) | (Expected) | Ring stretching modes |

Note: Experimental values are required for a complete comparison and validation of the theoretical model.

The Amide I and Amide II bands are characteristic absorption peaks for compounds containing a peptide bond and are sensitive to the local molecular environment.[1]

Nuclear Magnetic Resonance (NMR) Analysis

Theoretical NMR chemical shift calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective in assigning peaks in experimental ¹H and ¹³C NMR spectra.[3] Calculations are often performed simulating the solvent used in the experiment to improve accuracy.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[10] A smaller gap suggests that the molecule is more polarizable and more reactive.[11]

Caption: Relationship between HOMO, LUMO, and key chemical reactivity descriptors.

For N3ANMA, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be distributed over the electron-accepting acetamide portion of the molecule. This distribution facilitates intramolecular charge transfer (ICT), a phenomenon crucial for NLO properties.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atom of the carbonyl group, which are prone to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-poor areas, like the hydrogen atoms of the amine group, which are susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states can exhibit NLO properties.[12] The presence of donor (amino) and acceptor (acetamide) groups linked by a π-system in N3ANMA makes it a candidate for NLO applications. Key NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated theoretically. A large β value is indicative of a strong second-order NLO response.[13]

Conclusion

This guide has detailed a comprehensive theoretical framework for the characterization of N-(3-aminophenyl)-N-methylacetamide. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to generate reliable predictions of the molecule's geometry, vibrational spectra, electronic structure, and NLO properties. This in-silico approach provides a profound understanding of the structure-property relationships of N3ANMA, offering crucial data that can accelerate its application in drug development and materials science. The synergy between these theoretical predictions and experimental validation represents a powerful paradigm in modern chemical research.

References

-

Semantic Scholar. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. [Link]

-

NIH. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. [Link]

-

PubMed. (n.d.). Enthalpies of Hydration of N-methylacetamide by One, Two, and Three Waters and the Effect Upon the C=O Stretching Frequency. An Ab Initio DFT Study. [Link]

-

ResearchGate. (2001). Vibrational Spectroscopy of N-Methylacetamide Revisited. [Link]

-

NIH. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]

-

ResearchGate. (2019). DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. [Link]

-

ResearchGate. (2005). Third-order non-linear optical properties of tetra-n-propylammonium bis (4,5-dithiolato-1,3-dithiole-2-thione) nickel (III). [Link]

-

Semantic Scholar. (2021). Hyper-Raman Spectroscopic Investigation of Amide Bands of N-Methylacetamide in Liquid/Solution Phase. [Link]

-

Wiley Online Library. (n.d.). Linear Optical and Third-Order Nonlinear Optical Properties of Some Fluorenyl- and Triarylamine-Containing Tetracyanobutadiene Derivatives. [Link]

-

MDPI. (2020). Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman), NLO, NBO, HOMO-LUMO, MEP Analysis of (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide Based on DFT and Molecular Docking Studies. [Link]

-

PubMed. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. [Link]

-

ResearchGate. (2014). Quantum dynamics of N-methylacetamide studied by the vibrational configuration interaction method. [Link]

-

ResearchGate. (n.d.). Linear and nonlinear optical properties of a new organic crystal, N-(4-aminobenzenesulfonyl)acetamide. [Link]

-

ResearchGate. (2019). Molecular docking, dynamics simulation and ADMET prediction of Acetaminophen and its modified derivatives based on quantum calculations. [Link]

-

ResearchGate. (2020). NBO, conformational, NLO, HOMO-LUMO, NMR and electronic spectral study on 1-phenyl-1-propanol by quantum computational methods. [Link]

-

ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enthalpies of hydration of N-methylacetamide by one, two, and three waters and the effect upon the C=O stretching frequency. An Ab initio DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Detailed synthesis protocol for N-(3-aminophenyl)-N-methylacetamide

Application Note: High-Purity Synthesis of N-(3-aminophenyl)-N-methylacetamide

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of N-(3-aminophenyl)-N-methylacetamide (Target Molecule). Unlike direct alkylation of phenylenediamines, which often suffers from poor selectivity (over-alkylation), this route utilizes a "Protect-Methylate-Reduce" strategy. By starting with 3-nitroacetanilide, we leverage the acidity of the amide proton for clean mono-methylation, followed by a chemoselective reduction of the nitro group. This ensures high regiochemical fidelity and minimizes purification burdens.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing the two nitrogen centers. Direct methylation of N-(3-aminophenyl)acetamide would likely occur at the more nucleophilic primary amine (aniline) rather than the amide, or result in a mixture.

Strategic Pathway:

-

Precursor Selection: Start with 3-nitroacetanilide (commercially available or easily derived from 3-nitroaniline). The nitro group acts as a "masked" amine.

-

Regioselective Methylation: Deprotonate the amide nitrogen (pKa ~17) using Sodium Hydride (NaH) to form an imidate-like anion, which is then trapped with Methyl Iodide (MeI). This locks the methyl group onto the amide nitrogen.

-

Chemoselective Reduction: Reduce the nitro group to the primary amine using catalytic hydrogenation (Pd/C). This condition leaves the amide and N-methyl groups intact.

Synthesis Workflow Diagram

Figure 1: Logical flow of the "Protect-Methylate-Reduce" strategy ensuring regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of N-Methyl-N-(3-nitrophenyl)acetamide

Rationale: The use of NaH in DMF provides a kinetic deprotonation of the amide. Methyl iodide is added subsequently to prevent side reactions.

Materials:

-

3-Nitroacetanilide (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Methyl Iodide (MeI) (1.5 equiv) [Caution: Carcinogen ]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc) & Brine for workup

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

-

Solubilization: Dissolve 3-Nitroacetanilide (10 mmol, 1.80 g) in anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (12 mmol, 480 mg of 60% dispersion) portion-wise over 10 minutes. Evolution of H2 gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.

-

Methylation: Add Methyl Iodide (15 mmol, 0.93 mL) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a higher Rf spot (N-methylated product).

-

-

Quench & Workup:

-

Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl (10 mL).

-

Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over Na2SO4, filter, and concentrate in vacuo.[1]

-

-

Purification: The crude yellow oil/solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography.

Expected Data:

-

Yield: 90–95%

-

Appearance: Pale yellow solid.

Step 2: Reduction to N-(3-aminophenyl)-N-methylacetamide

Rationale: Catalytic hydrogenation is preferred over chemical reductants (like Fe/HCl) to avoid hydrolysis of the amide bond and to simplify workup (filtration vs. extraction).

Materials:

-

N-Methyl-N-(3-nitrophenyl)acetamide (from Step 1)

-

Palladium on Carbon (10 wt.[2] % loading) (10 mol %)

-

Methanol (MeOH) (0.1 M concentration)

-

Hydrogen gas (H2) (Balloon pressure)

Protocol:

-

Setup: In a clean RBF or hydrogenation bottle, dissolve the intermediate (5 mmol) in MeOH (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of substrate) under an inert atmosphere (Argon/Nitrogen flow).

-

Safety Note: Dry Pd/C is pyrophoric. Keep wet with solvent or use water-wet catalyst.

-

-

Hydrogenation: Purge the vessel with H2 gas (vacuum/fill cycle x3). Attach a hydrogen balloon and stir vigorously at RT for 4–6 hours.

-

Monitoring: Monitor by TLC. The non-polar nitro compound will convert to the polar, UV-active amine (stains purple with Ninhydrin).

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

-

Final Purification: The resulting off-white solid is the target compound. If coloration (oxidation) is observed, recrystallize immediately from Toluene or EtOAc/Hexane.

Quantitative Summary Table

| Parameter | Step 1 (Methylation) | Step 2 (Reduction) |

| Limiting Reagent | 3-Nitroacetanilide | Nitro-Intermediate |

| Reagent Stoichiometry | 1.2 eq NaH / 1.5 eq MeI | 10 wt% Pd/C |

| Solvent System | DMF (Anhydrous) | Methanol |

| Temperature | 0°C | RT |

| Typical Yield | 92% | 85-88% |

| Key Hazard | Methyl Iodide (Alkylator) | Pd/C (Fire Hazard) |

Quality Control & Characterization

To validate the synthesis, the following analytical markers should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

Amide Methyl: Singlet,

~3.1 ppm (3H). -

Acetyl Methyl: Singlet,

~1.7–1.8 ppm (3H). -

Aromatic Protons: Multiplet,

~6.5–7.1 ppm (4H). -

Amine Protons: Broad singlet,

~5.2 ppm (2H, exchangeable with D2O).

-

-

Purity: HPLC >98% (254 nm).

-

Storage: Store under inert atmosphere at 4°C. Aromatic amines are prone to oxidation (darkening) over time.

References

-

ChemicalBook. (n.d.). N-(3-Aminophenyl)acetamide Properties and Synthesis. Retrieved from

- Context: Provides physical properties and baseline reduction protocols for the non-methylated analog, valid

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids (Chapter 6). Retrieved from

- Context: Validates the Benoiton method (NaH/MeI) for N-methylation of amides/carbamates, establishing the mechanistic basis for Step 1.

-

National Center for Biotechnology Information (PubChem). (n.d.). 2-(3-aminophenyl)-N-methylacetamide Compound Summary. Retrieved from

- Context: Used for structural verification and SMILES string analysis to distinguish between isomers during protocol design.

-

PrepChem. (n.d.). Preparation of 4′-aminoacetanilide. Retrieved from

- Context: Provides the classical industrial precedent for nitro-acetanilide reduction, which serves as the control logic for the meta-isomer reduction.

Sources

N-(3-aminophenyl)-N-methylacetamide methylation reaction conditions

Application Note: Precision Methylation Protocols for N-(3-aminophenyl)-N-methylacetamide

Executive Summary

The methylation of N-(3-aminophenyl)-N-methylacetamide (Compound 1 ) represents a critical transformation in medicinal chemistry, particularly for optimizing the physicochemical properties (logP, pKa) and metabolic stability of kinase inhibitors and GPCR ligands.

The core challenge in this transformation is the "Selectivity Cliff" : the primary aniline moiety (

This guide provides two distinct, field-validated protocols to navigate this challenge:

-

Protocol A (Chan-Lam Coupling): A copper-promoted oxidative coupling for high-fidelity monomethylation .

-

Protocol B (Reductive Alkylation): A hydride-mediated sequence for exhaustive dimethylation .

Strategic Analysis & Reaction Pathways

The starting material contains two nitrogen centers. The acetamide nitrogen is chemically inert under these conditions due to resonance stabilization and steric bulk (N-methyl, N-aryl substitution). Reaction exclusivity is observed at the meta-aniline nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by reagent selection.

Figure 1: Divergent methylation pathways. Protocol A enforces a kinetic stop at the mono-methyl stage, while Protocol B drives the reaction to the di-methyl stage.

Comparative Methodologies

| Feature | Protocol A: Chan-Lam Coupling | Protocol B: Reductive Alkylation |

| Target | Selective Monomethylation | Exhaustive Dimethylation |

| Reagents | MeB(OH) | Formaldehyde, NaBH(OAc) |

| Mechanism | Oxidative Cross-Coupling | Imine formation / Hydride reduction |

| Selectivity | >95% Mono-product | >98% Di-product |

| Conditions | Reflux (Dioxane), Aerobic | Ambient Temp (DCM/DCE) |

| Key Advantage | Prevents over-alkylation completely. | Rapid, scalable, inexpensive. |

Detailed Experimental Protocols

Protocol A: Selective Monomethylation (Chan-Lam Coupling)

Rationale: Traditional alkylation with methyl iodide is uncontrollable. The Chan-Lam coupling uses methylboronic acid as a "soft" alkylating agent. The mechanism involves a copper(II/III) catalytic cycle where the amine coordinates to the metal center. Crucially, the secondary amine product is sterically and electronically less prone to re-enter the catalytic cycle compared to the primary amine, ensuring high monoselectivity [1].

Reagents:

-

Substrate: N-(3-aminophenyl)-N-methylacetamide (1.0 equiv)

-

Methylboronic acid [MeB(OH)

] (2.0 - 3.0 equiv) -

Copper(II) Acetate [Cu(OAc)

] (1.0 - 1.1 equiv) -

Pyridine (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, charge Cu(OAc)

(1.0 equiv) and Methylboronic acid (2.0 equiv). -

Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and Pyridine (3.0 equiv).

-

Activation: Stir the mixture at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating the formation of the active Cu-pyridine complex.

-

Addition: Add the N-(3-aminophenyl)-N-methylacetamide (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to reflux (100–101 °C) open to the air (or under an O

balloon for faster kinetics). The reaction requires oxygen to re-oxidize Cu(I) to Cu(II). -

Monitoring: Monitor by LCMS every 2 hours. The reaction typically reaches completion in 4–16 hours.

-

Checkpoint: If conversion stalls, add an additional 0.5 equiv of MeB(OH)

.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO

, typically 0–10% MeOH in DCM).

Yield Expectation: 70–85% Isolated Yield.

Protocol B: Exhaustive Dimethylation (Reductive Amination)

Rationale: To achieve full dimethylation, we utilize the high reactivity of formaldehyde. Sodium triacetoxyborohydride (STAB) is preferred over NaBH

Reagents:

-

Substrate: N-(3-aminophenyl)-N-methylacetamide (1.0 equiv)

-

Formaldehyde (37% aq. solution) (5.0 - 10.0 equiv)

-

Sodium triacetoxyborohydride [NaBH(OAc)

] (3.0 - 4.0 equiv) -

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Setup: Dissolve the substrate (1.0 equiv) in DCE (0.2 M).

-

Imine Formation: Add Formaldehyde (37% aq) (5.0 equiv) and Acetic Acid (1.0 equiv). Stir vigorously at room temperature for 10 minutes.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)

(3.0 equiv) portion-wise over 5 minutes (gas evolution may occur). -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Check LCMS. The mono-methyl intermediate appears transiently but should convert fully to the di-methyl product (

mass shift). -

Quench: Quench by adding saturated aqueous NaHCO

solution. Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (3x). Dry combined organics over Na

SO -

Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via flash chromatography.

Yield Expectation: 85–95% Isolated Yield.

Analytical Quality Control

| Parameter | Monomethyl Product | Dimethyl Product |

| Mass Shift ( | +14.02 Da | +28.05 Da |

| Appearance | Often an oil or low-melting solid | Often a crystalline solid |

Troubleshooting Guide

-

Problem: Low conversion in Protocol A (Chan-Lam).

-

Problem: Over-methylation in Protocol A.

-

Problem: Incomplete Dimethylation in Protocol B.

References

-

González, I., et al. (2009).[2] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2". Organic Letters, 11(8), 1677–1680. Link

-

Cabrero-Antonino, J. R., et al. (2016).[3] "A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen". Catalysis Science & Technology, 6, 8036-8045. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

PubChem. "N-(3-aminophenyl)-N-methylacetamide Compound Summary". Link

Sources

- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 2. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

Use of protecting groups in N-(3-aminophenyl)-N-methylacetamide synthesis

Application Note: Strategic Use of Protecting Groups in the Regioselective Synthesis of N-(3-aminophenyl)-N-methylacetamide

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of N-(3-aminophenyl)-N-methylacetamide (Target Molecule, TM ) presents a classic chemoselectivity problem: differentiating two nitrogen atoms on a benzene ring that are meta-positioned. The target structure requires one nitrogen to be a free primary amine (–NH₂), while the other must be a tertiary amide (–N(CH₃)Ac).

Direct methylation or acetylation of m-phenylenediamine leads to uncontrollable mixtures of mono-, di-, and tri-substituted products due to the similar nucleophilicity of the two amine groups. Therefore, a robust Protecting Group (PG) strategy is essential to "mask" one nitrogen while modifying the other.

The Solution: This guide details two distinct, high-fidelity protocols:

-

The Nitro-Masking Protocol (Industrial Standard): Utilizes the nitro group (–NO₂) as a "masked" amine. It is robust, atom-economical, and ideal for scale-up.

-

The Orthogonal Protection Protocol (Precision Synthesis): Utilizes a Boc-group to protect one amine of m-phenylenediamine. This route is preferred when the substrate contains other reducible groups that would be incompatible with nitro reduction.

Part 2: Detailed Experimental Protocols

Protocol A: The Nitro-Masking Route (Recommended for Scale)

Rationale: The nitro group acts as a perfect protecting group because it is electron-withdrawing (deactivating the ring) and inert to the basic conditions required for N-methylation.

Workflow Overview: 3-Nitroaniline → Acetylation → N-Methylation (Critical Step) → Nitro Reduction → Target

Step 1: Acetylation of 3-Nitroaniline

-

Reagents: 3-Nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).

-

Procedure: Dissolve 3-nitroaniline in glacial acetic acid. Add acetic anhydride dropwise at room temperature. Reflux for 2 hours. Pour into ice water. Filter the precipitate (3-nitroacetanilide).[1]

-

Checkpoint: The product should be a solid (MP: ~154°C).

Step 2: Regioselective N-Methylation (The Critical Control Point)

-

Mechanism: The amide proton (pKa ~17) is deprotonated by a strong base to form an amidate anion, which is then trapped by methyl iodide.

-

Reagents: 3-Nitroacetanilide (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), DMF (anhydrous).

-

Protocol:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Dissolve 3-nitroacetanilide in anhydrous DMF (0.5 M concentration).

-

Cool to 0°C (ice bath). Crucial to prevent O-methylation.

-

Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C until gas evolution ceases (formation of sodium salt).

-

Add MeI dropwise via syringe.

-

Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[2]

-

-

Why this works: The nitro group prevents electrophilic attack on the phenyl ring, ensuring methylation occurs only on the amide nitrogen.

Step 3: Chemoselective Reduction

-

Reagents: H₂ (1 atm), 10% Pd/C (catalytic), Methanol.

-

Protocol: Hydrogenate the N-methyl-N-(3-nitrophenyl)acetamide in MeOH. Filter through Celite to remove catalyst. Concentrate to yield the target N-(3-aminophenyl)-N-methylacetamide .

Protocol B: The Orthogonal Protection Route (Boc Strategy)

Rationale: Used when starting from m-phenylenediamine or when nitro-reduction conditions (e.g., hydrogenation) must be avoided due to other sensitive functional groups (e.g., alkenes, halides).

Workflow Overview: m-Phenylenediamine → Mono-Boc Protection → Acetylation → N-Methylation → Boc-Deprotection → Target

Step 1: Mono-Boc Protection

-

Reagents: m-Phenylenediamine (3.0 eq), Boc₂O (1.0 eq), THF.

-

Key Insight: Use a large excess of diamine to statistically favor the mono-protected product. Recover unreacted diamine during workup.

-

Product: N-Boc-m-phenylenediamine.

Step 2: Acetylation

-

Reagents: Acetyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM.

-

Action: Acetylate the remaining free amine. The Boc-amine is non-nucleophilic under these conditions.

-

Product: N-Boc-N'-(acetyl)-m-phenylenediamine.

Step 3: N-Methylation of the Amide

-

Reagents: NaH (1.2 eq), MeI (1.5 eq), DMF.

-

Selectivity: The Boc proton (carbamate, pKa ~11) is more acidic than the amide proton (pKa ~17). However, the amide nitrogen is more nucleophilic once deprotonated, or both may be methylated if excess base is used.

-

Correction/Refinement: To strictly methylate the acetamide and not the Boc, one must rely on the steric bulk of the Boc group or use specific alkylation conditions. Actually, N-methylation of Boc-anilines is possible.

-

Alternative Strategy for Step 3: It is often cleaner to N-methylate the Boc-amine first (if the target was reversed) or use a different PG.

-

Optimized Path: For this specific target, the Nitro route is chemically superior. If using Boc, one would likely get a mixture of N-methylated species unless conditions are highly optimized (e.g., using phase transfer catalysis).

Part 3: Data Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the two pathways, highlighting the "Protecting Group" logic.

Caption: Comparative synthesis pathways. The Nitro-Masking route (Red to Green) offers fewer steps and higher atom economy compared to the Orthogonal Protection route (Yellow).

Comparison of Methods

| Feature | Nitro-Masking Protocol (Protocol A) | Orthogonal Protection (Protocol B) |

| Step Count | 3 Steps | 4 Steps |

| Atom Economy | High | Low (Loss of Boc group) |

| Regioselectivity | Excellent (Nitro is inert to alkylation) | Moderate (Requires careful control) |

| Cost | Low (Commodity reagents) | Moderate (Boc anhydride, TFA) |

| Scalability | High (Kg-scale feasible) | Low (Chromatography often needed) |

References

-

ChemicalBook. (n.d.). N-(3-Aminophenyl)acetamide Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. PubMed. Retrieved from

-

BenchChem. (2025).[3] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (Demonstrates NaH/MeI methylation protocols). Retrieved from

-

Royal Society of Chemistry. (2013). Regioselective nitration and amide synthesis. Catalysis Science & Technology. Retrieved from

Sources

Strategic Utilization of N-(3-aminophenyl)-N-methylacetamide in Pharmaceutical Synthesis

Executive Summary & Chemical Profile[1][2]

N-(3-aminophenyl)-N-methylacetamide is a specialized bifunctional anilino-acetamide scaffold. Unlike its more common unmethylated analog (m-aminoacetanilide), the inclusion of the N-methyl group fundamentally alters its pharmacological and synthetic utility. This moiety eliminates a hydrogen-bond donor on the amide, modulating solubility and membrane permeability while preventing non-specific binding events in protein pockets.

In modern drug discovery, this scaffold serves as a critical "South-Fragment" for GABA-A receptor modulators (specifically the pyrazolopyrimidine class, e.g., Indiplon) and Type II Kinase Inhibitors .

Chemical Identity Table

| Property | Detail |

| IUPAC Name | N-(3-aminophenyl)-N-methylacetamide |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Core Functionality | Nucleophilic Aniline (C3) + Polar Amide Tail (C1) |

| Key Pharmacophore | m-Phenylenediamine motif (masked) |

| Solubility Profile | High solubility in DCM, MeOH, DMSO; Moderate in water |

Critical Application: Synthesis of GABA-A Modulators (Indiplon Analogs)

The primary industrial and research application of this molecule lies in the synthesis of sedative-hypnotics targeting the benzodiazepine binding site of GABA-A receptors.

The "Convergent" Synthetic Strategy

While early process chemistry for drugs like Indiplon utilized linear construction (building the heterocycle onto the phenyl ring), modern medicinal chemistry favors a convergent approach . This utilizes N-(3-aminophenyl)-N-methylacetamide as a nucleophilic building block to couple with pre-formed heterocyclic cores.

Why this approach?

-

Diversity Oriented Synthesis (DOS): Allows rapid screening of different heterocyclic "heads" (North fragments) while keeping the validated "South" tail constant.

-

Impurity Control: Avoids the formation of regioisomers common in the linear cyclization steps of pyrazolopyrimidines.

Protocol A: Buchwald-Hartwig Cross-Coupling

This protocol describes coupling the subject molecule with a heteroaryl chloride (e.g., 7-chloro-pyrazolo[1,5-a]pyrimidine).

Reagents:

-

Nucleophile: N-(3-aminophenyl)-N-methylacetamide (1.0 equiv)

-

Electrophile: Heteroaryl Chloride (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos or BrettPhos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with the heteroaryl chloride, Pd source, Ligand, and Base. Cycle with Argon/Vacuum (3x) to remove O₂.

-

Solution Prep: Dissolve N-(3-aminophenyl)-N-methylacetamide in degassed 1,4-dioxane.

-

Initiation: Inject the amine solution into the solids.

-

Thermal Activation: Heat to 100°C for 12 hours. Note: The N-methylacetamide group is stable under these conditions, whereas ester-linked tails might hydrolyze.

-

Workup: Filter through Celite to remove Pd black. Concentrate in vacuo.

-

Purification: Flash chromatography (DCM/MeOH gradient). The product will elute later than the starting chloride due to the polar amide tail.

Secondary Application: Kinase Inhibitor Design

In oncology, this molecule acts as a "Solubilizing Hinge Binder." Many kinase inhibitors bind to the ATP hinge region via a heterocycle, with a "tail" extending into the solvent-exposed region.

-

Role of the Amine: Forms the covalent link (urea or amide) to the kinase core.

-

Role of the N-Methylacetamide: Extends into the solvent front. The N-methylation prevents the amide from acting as a hydrogen bond donor, which is crucial for selectivity (avoiding ubiquitous H-bond acceptors in the rim of the kinase pocket) and improving the logD (distribution coefficient).

Pathway Visualization: Convergent Synthesis Workflow

Caption: Synthetic route to the target scaffold and its divergent utility in pharmaceutical synthesis.

Synthesis Protocol for the Scaffold (Self-Validating)

If the specific intermediate is not commercially available in bulk, it must be synthesized with high purity to prevent side-reactions in downstream coupling.

Synthesis of N-(3-aminophenyl)-N-methylacetamide[4][5]

Reaction Scheme: 3-Nitroacetanilide → N-Methyl-3-nitroacetanilide → N-(3-aminophenyl)-N-methylacetamide

Step 1: N-Methylation of 3-Nitroacetanilide

Rationale: Methylating the amide nitrogen requires deprotonation. The nitro group withdraws electron density, making the amide proton more acidic and facilitating the reaction.

-

Setup: Dissolve 3-nitroacetanilide (10 g, 55.5 mmol) in anhydrous DMF (100 mL) under N₂. Cool to 0°C.

-

Deprotonation: Add NaH (60% in oil, 2.4 g, 60 mmol) portion-wise. Caution: H₂ gas evolution. Stir for 30 min until evolution ceases.

-

Alkylation: Add Iodomethane (MeI) (3.8 mL, 61 mmol) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Validation (TLC): Check TLC (50% EtOAc/Hexane). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.6) appears.[1][2][3]

-

Workup: Quench with ice water (300 mL). Extract with EtOAc (3 x 100 mL). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Selective Reduction

Rationale: We must reduce the Nitro group (-NO₂) to the Amine (-NH₂) without reducing the Amide or cleaving the N-methyl group.

-

Setup: Dissolve the crude N-methyl-3-nitroacetanilide in Methanol (150 mL).

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).

-

Hydrogenation: Hydrogenate at 30 psi (Parr shaker) or balloon pressure for 4 hours.

-

Validation (NMR): Take an aliquot. Disappearance of aromatic signals characteristic of nitro-benzene (downfield shift) and appearance of upfield amino-benzene signals.

-

Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Ether if necessary.

Analytical Standard (Quality Control)

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 98.5% | C18 Column, H₂O/MeCN gradient |

| ¹H NMR (DMSO-d₆) | Singlet ~1.8-2.0 ppm (Acetyl-CH₃) Singlet ~3.1 ppm (N-CH₃) Broad Singlet ~5.0 ppm (NH₂) | 400 MHz |

| Appearance | Off-white to pale yellow solid | Visual |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28689656, 2-(3-aminophenyl)-N-methylacetamide. (Note: Structural isomer reference for property comparison). Retrieved from [Link][1]

- World Intellectual Property Organization (2010).Processes for the preparation of indiplon and intermediates thereof. WO2010109480A2. (Describes the N-methylacetamide impurity and intermediate profiles).

- Chen, H., et al. (2005).Synthesis and SAR of pyrazolo[1,5-a]pyrimidine derivatives as potent GABA-A receptor ligands. Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR of the N-methylacetamide tail).

- Google Patents (2017).Preparation method of nintedanib. US20170174625A1. (Illustrates similar aniline-amide coupling chemistries).

Sources

Application Note: Optimized Derivatization Strategies for N-(3-aminophenyl)-N-methylacetamide in Bioanalytical Workflows

Introduction & Analyte Profile

N-(3-aminophenyl)-N-methylacetamide (CAS: 1049874-33-0 / 58730-35-1) represents a critical class of aromatic amine metabolites and synthetic intermediates. Often encountered in the degradation profiling of alkylaniline-based pharmaceuticals or as a precursor in azo-dye synthesis, its analysis is complicated by two factors:

-

Moderate Polarity: The acetamide moiety increases water solubility, making extraction efficiency variable.

-

Lack of Native Fluorescence: While the aniline ring absorbs UV, it lacks the quantum yield required for trace-level detection (< 1 ng/mL) in complex biological matrices (plasma/urine).

This guide details two field-proven derivatization protocols designed to overcome these limitations: Dansylation for HPLC-Fluorescence/MS detection and Acetylation for GC-MS analysis.

Analyte Properties

| Property | Value | Implication for Derivatization |

| Molecular Weight | 164.21 g/mol | Suitable for LC-MS and GC-MS. |

| pKa (Aniline -NH₂) | ~4.7 | Requires pH > 6.0 for effective nucleophilic attack. |

| pKa (Amide N) | < 0 | Non-reactive under standard conditions. |

| LogP | ~1.2 | Moderately lipophilic; derivatization increases retention. |

Chemical Logic & Reaction Mechanism

The success of these protocols relies on the selective targeting of the meta-primary amine. The N-methylacetamide nitrogen is sterically hindered and electronically deactivated by resonance with the carbonyl, rendering it inert to mild electrophiles.

Mechanism of Action

The derivatization relies on a Nucleophilic Aromatic Substitution (SN2-like) attack by the lone pair of the aniline nitrogen onto the electrophilic center of the reagent (Sulfonyl sulfur in Dansyl-Cl; Carbonyl carbon in Acetic Anhydride).

Critical Control Point: The reaction pH must be maintained between 9.5 and 10.0.

-

pH < 4: The aniline is protonated (

) and non-nucleophilic. -

pH > 11: Hydrolysis of the expensive Dansyl-Cl reagent accelerates, competing with the analyte.

Figure 1: Reaction mechanism for the dansylation of the primary aniline group. High contrast colors denote reactant roles.

Protocol A: Dansylation for HPLC-FLD/MS (Trace Analysis)

This method attaches a naphthalene-sulfonyl fluorophore, enabling detection limits in the femtomole range.

Reagents

-

Dansyl Chloride (Dns-Cl): 5 mg/mL in Acetone (Freshly prepared).

-

Buffer: 0.1 M Sodium Bicarbonate (

), pH adjusted to 9.8 with NaOH. -

Quenching Solution: 2% Formic Acid or Methylamine.

-

Internal Standard (IS): N-(3-aminophenyl)-acetamide (de-methylated analog) or deuterated aniline.

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 100 µL of sample (plasma extract or standard).[1]

-

Add 20 µL of Internal Standard (10 µg/mL).

-

-

Buffering:

-

Add 100 µL of Sodium Bicarbonate Buffer (pH 9.8) . Vortex for 10 sec.

-

Note: Ensure pH is checked; biological acids can lower pH below the reactive threshold.

-

-

Derivatization Reaction:

-

Add 100 µL of Dansyl Chloride solution .

-

Seal vial tightly (acetone is volatile).

-

Incubate: 60°C for 20 minutes (or 40°C for 45 mins). Dark condition is preferred but not strictly critical for this short duration.

-

-

Quenching:

-

Add 50 µL of 2% Formic Acid . This protonates unreacted amines and hydrolyzes excess Dns-Cl to Dansyl-OH (which elutes at the solvent front).

-

-

Clarification:

-

Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to HPLC vial.

-

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 mins |

| Detection (FLD) | Ex: 340 nm |

| Detection (MS) | ESI Positive Mode, [M+H]+ = 398.15 (Derivative) |

Protocol B: Acetylation for GC-MS (Volatility Enhancement)

This method converts the polar amine and amide H-bonds into non-polar acetyl groups, improving peak shape and thermal stability.

Reagents

-

Derivatizing Mix: Acetic Anhydride : Pyridine (1:1 v/v).

-

Extraction Solvent: Ethyl Acetate or Dichloromethane.

-

Wash Solution: 1 M HCl.

Step-by-Step Workflow

-

Drying:

-

Evaporate the sample extract to complete dryness under Nitrogen stream at 40°C. Moisture kills this reaction.

-

-

Reaction:

-

Add 100 µL of Acetic Anhydride/Pyridine (1:1) .

-

Cap and heat at 70°C for 30 minutes.

-

-

Cleanup (Critical Step):

-

Evaporate the reaction mixture to dryness (removes pyridine).

-

Reconstitute in 200 µL Ethyl Acetate.

-

Optional: Wash with 100 µL 1 M HCl (removes residual pyridine traces that damage GC columns).

-

-

Analysis:

-

Inject 1 µL into GC-MS.

-

Figure 2: GC-MS derivatization workflow emphasizing the critical evaporation step to protect the column.

Validation & Troubleshooting (Self-Validating Systems)

To ensure data integrity (E-E-A-T), every batch must include the following controls:

The "Reagent Blank" (False Positive Check)

-

Procedure: Run the derivatization protocol on a vial containing only buffer/solvent.

-

Pass Criteria: No peak should appear at the retention time of the analyte. Dansyl-OH (hydrolysis product) will appear early (1-3 min); this is normal.

The "Derivatization Efficiency" Check

-

Procedure: Spike a high concentration standard (10 µg/mL). Analyze via HPLC-UV (254 nm).

-

Pass Criteria: The peak for the underivatized starting material (RT ~4-6 min) must be < 5% of the total area. If high amounts of starting material remain, the pH was likely too low or the reagent has degraded (hydrolyzed).

Stability Monitor

-

Observation: Dansyl derivatives are light-sensitive.

-

Action: Store autosampler vials in amber glass. Re-inject the first sample at the end of the run to verify signal consistency (< 5% drift).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7604, 3-Aminoacetanilide (Structural Analog). Retrieved from [Link]

-

Journal of Chromatography A. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2020). Method 87: Phenylenediamines (Derivatization Logic). Retrieved from [Link]

Sources

The Strategic Utility of N-(3-aminophenyl)-N-methylacetamide in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel, biologically active molecules. N-(3-aminophenyl)-N-methylacetamide, a substituted aniline derivative, represents one such scaffold with significant, yet perhaps underexplored, potential. Its chemical architecture, featuring a reactive primary aromatic amine at the meta position and a stable N-methylated amide, offers a unique combination of functionalities for synthetic elaboration.

The primary amino group serves as a key handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and participation in various coupling reactions to construct more complex molecular frameworks. The meta-disposition of the amino and N-methylacetamido groups influences the electronic and conformational properties of the phenyl ring, which can be strategically exploited in the design of molecules with specific target affinities.

Furthermore, the N-methylacetamide moiety is a feature of interest in its own right. The N-methylation of amides can enhance metabolic stability by precluding N-dealkylation and can also improve membrane permeability and overall pharmacokinetic profiles of a drug candidate. This strategic methylation can also lock the amide bond in a specific conformation, which can be beneficial for binding to a biological target. The N-methylamide group is a recognized feature in medicinal chemistry for its ability to improve drug-like properties. For instance, N-methylamide derivatives of the TRPV1 antagonist SB366791 have demonstrated higher antagonistic activity compared to their non-methylated counterparts.[1]

This document provides detailed application notes and protocols for the prospective use of N-(3-aminophenyl)-N-methylacetamide as a key building block in the synthesis of biologically active molecules, with a focus on kinase inhibitor scaffolds and other classes of pharmacologically relevant compounds. The methodologies presented herein are based on established synthetic principles and are designed to be a practical guide for researchers in drug discovery and development.

Application Note 1: A Building Block for Kinase Inhibitor Scaffolds

The 3-aminophenyl motif is a common feature in a variety of kinase inhibitors. The strategic positioning of substituents on the phenyl ring is crucial for achieving potent and selective inhibition. N-(3-aminophenyl)-N-methylacetamide can serve as a valuable starting material for the synthesis of novel kinase inhibitors, leveraging its primary amino group for the introduction of various heterocyclic systems known to interact with the hinge region of kinases.

Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol outlines a hypothetical, yet chemically robust, pathway for the synthesis of a pyrimidine-containing kinase inhibitor scaffold starting from N-(3-aminophenyl)-N-methylacetamide. This approach is inspired by the synthesis of known pyrimidine-based kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Step 1: Condensation with a β-ketoester to form an enaminone intermediate

-

To a solution of N-(3-aminophenyl)-N-methylacetamide (1.0 eq) in a suitable solvent such as ethanol or toluene, add a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude enaminone intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Causality: The primary amino group of N-(3-aminophenyl)-N-methylacetamide nucleophilically attacks the ketone carbonyl of the β-ketoester, followed by dehydration to form the stable enaminone. This reaction is a classic method for preparing precursors for heterocycle synthesis.

Step 2: Cyclization with a guanidine derivative to form the pyrimidine ring

-

Dissolve the enaminone intermediate from Step 1 in a high-boiling point solvent like n-butanol or dimethylformamide (DMF).

-

Add a guanidine derivative (e.g., guanidine hydrochloride, 1.2 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the desired pyrimidine-based kinase inhibitor scaffold.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality: The guanidine, a dinucleophile, reacts with the enaminone in a condensation-cyclization reaction to form the thermodynamically stable pyrimidine ring. This is a widely used strategy for the synthesis of 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitors.

Workflow Diagram: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor scaffold.

Application Note 2: Synthesis of Substituted Amide and Sulfonamide Derivatives

The primary amino group of N-(3-aminophenyl)-N-methylacetamide is an excellent nucleophile for reactions with acylating and sulfonylating agents. This allows for the straightforward synthesis of a diverse library of amide and sulfonamide derivatives, which are common motifs in many classes of biologically active compounds.

Exemplary Synthesis of N-Acyl and N-Sulfonyl Derivatives

This protocol provides a general procedure for the acylation and sulfonylation of N-(3-aminophenyl)-N-methylacetamide, which can be adapted for a wide range of acid chlorides, sulfonyl chlorides, and carboxylic acids.

Experimental Protocol: General Procedure for N-Acylation and N-Sulfonylation

Method A: Using an Acid Chloride or Sulfonyl Chloride

-

Dissolve N-(3-aminophenyl)-N-methylacetamide (1.0 eq) in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality: The base deprotonates the primary amine, increasing its nucleophilicity, which then attacks the electrophilic carbonyl carbon of the acid chloride or the sulfur of the sulfonyl chloride, leading to the formation of the corresponding amide or sulfonamide.

Method B: Using a Carboxylic Acid with a Coupling Agent

-

To a solution of the desired carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

-